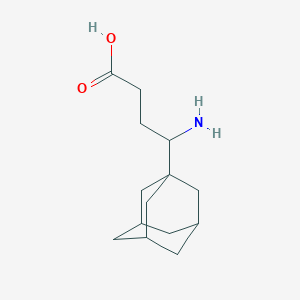

4-(1-Adamantyl)-4-aminobutanoic acid

Description

4-(1-Adamantyl)-4-aminobutanoic acid is a synthetic compound featuring an adamantane moiety attached to the fourth carbon of a 4-aminobutanoic acid (γ-aminobutyric acid, GABA) backbone. The adamantane group confers high lipophilicity, while the amino and carboxylic acid groups introduce polarity, creating a zwitterionic structure. This unique combination may influence its pharmacokinetic properties, such as membrane permeability and target binding .

Properties

IUPAC Name |

4-(1-adamantyl)-4-aminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXURTFOYAJBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through various methods, including the rearrangement of tricyclo[3.3.1.13,7]decane or the catalytic hydrogenation of diamantane.

Attachment of the Butanoic Acid Backbone: The adamantyl intermediate is then reacted with a suitable butanoic acid derivative.

Industrial Production Methods

Industrial production of 4-(1-Adamantyl)-4-aminobutanoic acid may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Acyl chlorides, anhydrides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters

Scientific Research Applications

Chemical Synthesis

4-(1-Adamantyl)-4-aminobutanoic acid serves as a versatile building block in organic synthesis. It is employed in the creation of more complex organic molecules due to its ability to undergo various chemical reactions:

- Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Biological Research

The compound has been investigated for its potential biological activities, making it a subject of interest in pharmacological studies:

- Antiviral and Anticancer Properties : Research indicates that derivatives of adamantane, including 4-(1-Adamantyl)-4-aminobutanoic acid, exhibit antiviral properties against viruses like HIV and Hepatitis C. They also show promise in inhibiting cancer cell proliferation .

- Biochemical Probes : Due to its structural properties, it is explored as a biochemical probe to study various biological processes.

Medicinal Chemistry

The therapeutic potential of 4-(1-Adamantyl)-4-aminobutanoic acid is significant:

- Antiviral Agents : The compound has been studied for its efficacy against viral infections, particularly as part of drug development efforts targeting influenza and other viral pathogens .

- Anticancer Agents : Its ability to induce apoptosis in cancer cells has been documented, highlighting its potential use in cancer therapies .

Industrial Applications

In addition to its research applications, 4-(1-Adamantyl)-4-aminobutanoic acid is utilized in industrial settings:

- Advanced Materials : Its stability and rigidity make it suitable for the production of advanced materials and polymers, which are valuable in various engineering applications .

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-4-aminobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

- Adamantane : A rigid, diamondoid hydrocarbon enhancing metabolic stability and hydrophobic interactions.

- Zwitterionic Nature: The amino (-NH₂) and carboxylic acid (-COOH) groups enable solubility in both aqueous and lipid environments.

Comparison with Similar Compounds

Adamantane-Containing Carboxylic Acid Derivatives

4-(1-Adamantyl)butanoic Acid ():

- Structure: Lacks the amino group, with a carboxylic acid at the terminal position.

- Properties : Molecular weight = 222.32 g/mol; logP (estimated) ≈ 3.5 due to adamantane.

- Applications : Used in drug design for its lipophilicity and stability.

4-(1-Adamantyl)quinoline-2-carboxylic Acid ():

- Structure: Combines adamantane with a quinoline-carboxylic acid scaffold.

- Activity : Potent antituberculosis agent (IC₅₀ < 1 μM against Mycobacterium tuberculosis) .

- Comparison: The quinoline ring enhances π-π stacking with bacterial enzymes, whereas the target compound’s amino group may favor neuronal targets.

- Structure : Adamantyl-substituted cinnamic acid derivative with a chlorine substituent.

- Activity : Induces apoptosis in leukemia cells (EC₅₀ = 0.15 μM) via p53-independent pathways .

- Comparison : The cinnamic acid group facilitates binding to nuclear receptors, while the target compound’s GABA-like structure may limit cross-reactivity.

Amino Acid Derivatives with Adamantane

4-[(Quinolin-4-yl)amino]butanoic Acid ():

- Structure: Quinoline-amino butanoic acid hybrid.

- Activity : Antiviral activity against H1N1 (IC₅₀ = 0.23 ± 0.15 μM), outperforming amantadine (IC₅₀ = 22 ± 0.57 μM) .

- Comparison: The quinoline moiety improves viral neuraminidase inhibition, while the target compound’s adamantane may target ion channels.

4-Aminoquinoline-Based Adamantanes ():

- Structure: 4-Aminoquinoline linked to adamantane via a flexible chain.

- Activity : Anticholinesterase activity (IC₅₀ ~ 10 nM) for Alzheimer’s therapy.

- Comparison: The quinoline group enhances acetylcholinesterase binding, whereas the target compound’s amino acid backbone may modulate GABAergic signaling.

GABA Analogs and Natural Derivatives

γ-Aminobutyric Acid (GABA) ():

- Structure: Endogenous neurotransmitter without adamantane.

- Activity : Binds to GABAₐ/GABAB receptors (EC₅₀ ~ 1–10 μM).

- Comparison : The target compound’s adamantane group may reduce blood-brain barrier penetration but improve metabolic stability .

N-Acetyl-4-aminobutanoic Acid ():

- Structure : Acetylated GABA derivative.

- Activity : Modulates GABA transaminase activity (IC₅₀ ~ 50 μM).

- Comparison : Acetylation reduces zwitterionic character, altering solubility and target specificity compared to the adamantyl analog.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 4-(1-Adamantyl)-4-aminobutanoic acid | 237.34 | 2.8 | 0.5 |

| 4-(1-Adamantyl)butanoic acid | 222.32 | 3.5 | 0.2 |

| 3-Cl-AHPC | 429.94 | 5.2 | <0.1 |

| GABA | 103.12 | -1.0 | 1000 |

Biological Activity

4-(1-Adamantyl)-4-aminobutanoic acid (commonly referred to as Adamantyl-ABA) is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and applications in medicinal chemistry. This article explores the biological activity of Adamantyl-ABA, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(1-Adamantyl)-4-aminobutanoic acid includes an adamantyl group attached to a butanoic acid backbone, which contributes to its lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 191.29 g/mol.

Adamantyl-ABA is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in pathological processes, including those related to inflammation and cancer progression.

- Cellular Signaling : Adamantyl-ABA may affect intracellular signaling pathways, leading to altered cell proliferation and apoptosis.

Biological Activities

Research indicates that 4-(1-Adamantyl)-4-aminobutanoic acid demonstrates several notable biological activities:

Antiproliferative Activity

Studies have shown that Adamantyl-ABA exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells, displaying dose-dependent inhibition of cell growth. The mechanism involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Given its structural similarity to other adamantane derivatives known for neuroprotective properties, Adamantyl-ABA has been investigated for potential therapeutic applications in neurodegenerative diseases. Preliminary findings suggest it may protect neuronal cells from oxidative stress and excitotoxicity.

Antimicrobial Properties

Some studies have explored the antimicrobial activity of Adamantyl-ABA. It has shown potential against certain bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial efficacy.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.